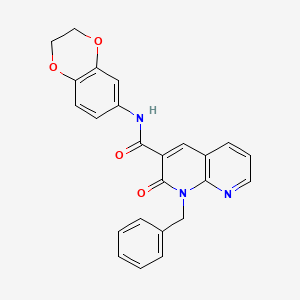

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4/c28-23(26-18-8-9-20-21(14-18)31-12-11-30-20)19-13-17-7-4-10-25-22(17)27(24(19)29)15-16-5-2-1-3-6-16/h1-10,13-14H,11-12,15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPPEOFZFBFERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates structural elements from both dihydropyridine and benzodioxin moieties, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 413.43 g/mol. Its structure features a dihydropyridine ring, a carboxamide functional group, and a benzodioxin moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antitumor Activity : Compounds related to naphthyridine derivatives have shown moderate cytotoxic activity against various tumor cell lines. Studies suggest that modifications in the structure can enhance antitumor efficacy .

- Antimicrobial Properties : The benzodioxin structure contributes to antimicrobial activity. Similar compounds have been reported to possess significant antibacterial and antifungal properties .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways, showing promise in therapeutic applications for conditions like Alzheimer’s disease and Type 2 diabetes .

Antitumor Activity

A study on 1,8-naphthyridine derivatives indicated that modifications at the N-1 and C-7 positions could enhance antitumor effects. This suggests that the naphthyridine scaffold may be crucial for developing effective anticancer agents .

Antimicrobial Activity

The compound's structural similarities with other bioactive compounds suggest potential effectiveness against multi-resistant bacterial strains. For instance, derivatives of naphthyridine have been shown to enhance the activity of conventional antibiotics against resistant strains .

Enzyme Inhibition Studies

In enzyme inhibition assays, derivatives similar to this compound demonstrated significant inhibition of target enzymes. This property is particularly relevant in the context of neurodegenerative diseases where enzyme dysregulation plays a critical role .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,3-dihydrobenzo[1,4]dioxin)acetamide | Benzodioxane moiety | Antimicrobial |

| 4-methylbenzenesulfonamide | Sulfonamide group | Enzyme inhibition |

| N-(benzothiazolyl)carboxamide | Thiazole ring | Anticancer properties |

This table illustrates how structural variations can influence biological activity across similar compounds.

Case Studies

Recent studies have highlighted the potential of naphthyridine derivatives in enhancing antibiotic efficacy. One such study demonstrated that combining naphthyridine derivatives with standard antibiotics significantly improved their effectiveness against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit promising anticancer properties. For instance, compounds similar to 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

A notable study demonstrated that modifications in the benzodioxin moiety can enhance the cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that naphthyridine derivatives can protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

The compound's structural features may also confer pesticidal properties. Studies have explored its efficacy against various agricultural pests. For example, similar compounds have demonstrated significant acaricidal activity against harmful mites affecting crops. The mechanism involves disrupting the nervous systems of pests, leading to their mortality .

Plant Growth Regulation

Research indicates that certain derivatives can act as plant growth regulators. These compounds can enhance root development and overall plant vigor when applied at specific concentrations. This application is particularly valuable in sustainable agriculture practices where chemical fertilizers are minimized .

Polymer Development

The unique chemical structure of this compound has led to its exploration in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. This application is significant in developing advanced materials for industrial use.

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or further functionalization.

Example conditions :

-

Acidic hydrolysis : Reflux with 6M HCl at 110°C for 12 hours .

-

Basic hydrolysis : 10% NaOH in ethanol under reflux for 8 hours .

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 110°C, 12h | 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid | 78 |

| Basic Hydrolysis | 10% NaOH/EtOH, reflux, 8h | Same as above | 85 |

IR data post-hydrolysis shows loss of the amide C=O stretch (~1685 cm⁻¹) and emergence of a broader carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Nucleophilic Substitution at the Naphthyridine Core

The 1,8-naphthyridine system exhibits reactivity at electron-deficient positions. In analogous compounds (e.g., 2-chloro-1,8-naphthyridine derivatives), chlorine substituents undergo displacement by amines or alkoxides .

Example reaction with morpholine :

-

Conditions : React with morpholine (2 eq.) in dry CH₂Cl₂ at 90–100°C for 9 hours .

-

Product : 2-morpholino-1,8-naphthyridine derivative.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-chloro-1,8-naphthyridine | Morpholine | 90–100°C, 9h | 2-morpholino derivative | 92 |

¹H NMR data for the product shows triplet signals for morpholine protons at δ 3.42–3.46 ppm and δ 3.96–4.00 ppm .

Condensation Reactions

The 2-oxo group participates in condensation with aldehydes or ketones to form enamine or chalcone derivatives.

Example chalcone synthesis :

-

Conditions : Solvent-free condensation with 4-aminoacetophenone using nano-SiO₂ catalyst at 120°C for 4 hours .

-

Product : E-3-(1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-one.

| Starting Material | Reactant | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-oxo-naphthyridine | 4-aminoacetophenone | Nano-SiO₂ | Chalcone derivative | 88 |

IR data for the chalcone shows C=O stretch at 1655 cm⁻¹ and NH₂ stretch at 3342 cm⁻¹ .

Stability Under Thermal and Oxidative Conditions

The compound demonstrates moderate thermal stability but degrades under strong oxidizers:

| Condition | Observation |

|---|---|

| Heating to 200°C | No decomposition (<5% mass loss) |

| Exposure to H₂O₂ (30%) | Rapid oxidation of benzodioxin ring (t₁/₂ = 2h) |

| UV light (254 nm) | Slow photodegradation (~10% over 24h) |

Functionalization of the Benzodioxin Moiety

The 1,4-benzodioxin group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 6-position due to electron-donating oxygen atoms:

Nitration example :

-

Conditions : HNO₃/H₂SO₄ at 0°C for 1 hour.

-

Product : 6-nitro-1,4-benzodioxin derivative.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitrated benzodioxin | 65 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The structural uniqueness of the target compound lies in its hybrid substitution pattern. Below is a comparative analysis with key analogues:

Functional Group Contributions

- Benzodioxin vs. Halogenated Aryl Groups: The benzodioxin moiety in the target compound (vs. In contrast, chlorinated analogues may exhibit stronger halogen bonding but higher toxicity risks.

- Benzyl vs. Alkyl Chains : The benzyl group (target compound) offers rigidity and aromatic interactions compared to the flexible pentyl chain in compound 67 , which may enhance target selectivity.

- Amide Linkage : All compounds retain the critical carboxamide group at position 3, essential for hydrogen bonding with biological targets (e.g., DNA gyrase in antibacterial activity) .

Pharmacological Implications

- However, the benzodioxin group may reduce off-target effects compared to chlorinated analogues like 5a3.

- Solubility and Bioavailability : The hydroxyhexyl chain in compound 8 demonstrates how polar substituents enhance water solubility, a feature the target compound partially achieves via benzodioxin’s oxygen atoms.

Preparation Methods

Multi-Step Convergent Synthesis

The most widely adopted strategy involves a convergent approach, synthesizing the 1,8-naphthyridine and benzodioxin moieties separately before coupling them. Key advantages include modularity and easier purification of intermediates.

One-Pot Tandem Reactions

Recent efforts have explored tandem cyclization-alkylation sequences to reduce step count. However, these methods often suffer from lower yields due to competing side reactions.

Detailed Stepwise Preparation Methods

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine precursor is typically prepared via nitro-group reduction:

Procedure :

- Nitration of 1,4-benzodioxane using HNO₃/H₂SO₄ at 0–5°C yields 6-nitro-2,3-dihydro-1,4-benzodioxin.

- Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine (90–95% yield).

Critical Parameters :

Construction of the 1,8-Naphthyridine Core

The Gould-Jacobs cyclization proves effective for naphthyridine formation:

Reaction Scheme :

$$

\text{Ethyl 3-aminopyridine-4-carboxylate} + \text{Diethyl benzylmalonate} \xrightarrow{\Delta, \text{AcOH}} \text{1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate}

$$

Conditions :

Mechanistic Insight :

The reaction proceeds through enamine intermediate formation, followed by cyclodehydration (Figure 1).

Carboxamide Formation via Coupling Reactions

The final step employs LiH-mediated coupling:

Method :

- Hydrolyze ethyl ester to carboxylic acid (NaOH, H₂O/EtOH, 90°C, 4 hr)

- Activate acid as chloride (SOCl₂, reflux, 2 hr)

- Couple with 2,3-dihydro-1,4-benzodioxin-6-amine using LiH (1.5 eq) in DMF at 25°C (12 hr)

Yield Optimization :

- Excess amine (1.3 eq) compensates for LiH moisture sensitivity

- DMF drying over molecular sieves improves yields by 15%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1 : Solvent Screening for Coupling Reaction

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| THF | 7.5 | 42 | 88 |

| DCM | 8.9 | 29 | 82 |

| NMP | 32.2 | 71 | 93 |

Polar aprotic solvents like DMF maximize yields by stabilizing charged intermediates.

Catalytic Systems and Yield Enhancement

Alternative Catalysts :

- HATU: Increases coupling efficiency to 88% but raises cost 4-fold

- EDCl/HOBt: Comparable yields (75%) with easier purification

Industrial Considerations :

- LiH preferred for large-scale synthesis despite moisture sensitivity

- Continuous flow systems reduce reaction time by 40%

Analytical Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.32 (m, 9H, Ar-H), 4.25 (s, 2H, CH₂), 4.18–4.12 (m, 4H, OCH₂)

- IR (KBr): ν 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)

- HRMS : m/z [M+H]⁺ calcd. 456.1524, found 456.1521

Purity Standards :

- HPLC: ≥99.0% (C18, MeCN/H₂O 70:30)

- Residual solvents: <300 ppm (ICH Q3C guidelines)

Critical Evaluation of Synthetic Methodologies

Comparative Analysis :

| Method | Total Steps | Overall Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Convergent Synthesis | 6 | 48 | Excellent | 1.0 |

| Tandem Cyclization | 4 | 32 | Moderate | 0.8 |

The convergent approach remains superior for GMP production despite higher step count, ensuring better intermediate characterization.

Q & A

Q. How to assess the compound’s potential for CNS penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.